![molecular formula C28H26FN3O4S B2915723 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one CAS No. 689771-68-4](/img/structure/B2915723.png)
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .
Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research into similar compounds has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking interactions, which are crucial for determining the structural stability and reactivity of these compounds. Studies highlight the significance of these interactions in the crystalline state, contributing to the compounds' properties and potential applications in designing materials with specific characteristics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activity and Potential Therapeutic Applications
Several derivatives of quinazolinone, a core structure related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with promising inhibitory effects against various bacterial and fungal strains, as well as cytotoxic activity against cancer cell lines, indicating potential therapeutic applications (Patel & Patel, 2010); (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).
Synthesis and Chemical Properties
Research on related compounds involves their synthesis through various chemical reactions, aiming to understand their chemical properties and potential applications. For example, studies have detailed the synthesis routes of related fluoroquinolone-based compounds, providing insights into their structural and electronic properties. This knowledge is fundamental for the development of new materials and drugs with improved performance and specificity (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Antimicrobial and Anticancer Evaluation
Quinazolinone derivatives have been extensively studied for their antimicrobial and anticancer properties. Research demonstrates that specific structural modifications can significantly enhance these activities, suggesting a pathway for the development of new drugs based on the quinazolinone scaffold. Such compounds show potential as dual inhibitors for tyrosine kinases, important targets in cancer therapy (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-35-23-9-2-19(3-10-23)17-32-27(34)24-16-22(31-12-14-36-15-13-31)8-11-25(24)30-28(32)37-18-26(33)20-4-6-21(29)7-5-20/h2-11,16H,12-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVNWXONNKCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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